Nepidermin

Overview

Description

Nepidermin, also known as recombinant human epidermal growth factor (rhEGF), is a synthetic form of a natural protein that plays a vital role in cell growth, proliferation and differentiation. It is primarily used as a healing agent to promote wound healing, particularly diabetic foot ulcers. Developed by the Cuban Center for Genetic Engineering and Biotechnology, this compound is administered via intralesional injection. The drug, an agonist of the epidermal growth factor receptor (EGFR), is the first drug of its kind to be marketed, targeting not only diabetic foot ulcers but also other conditions such as hair loss. The production of this compound involves inserting the human EGF gene into yeast, allowing for large-scale production of this therapeutic protein.

Preparation Methods

Production Techniques for Nepidermin

Recombinant DNA Technology

The production of this compound relies heavily on this compound DNA technology. This process involves [inserting the 53-amino acid human EGF sequence into host organisms][“], typically yeast or bacteria, for large-scale production.

Expression Systems

Two primary expression systems are used for this compound production:

Yeast-based expression: [Heber Biotech, the manufacturer of Heberprot-P, utilizes yeast for this compound production][“]. This system offers advantages in terms of scalability and the ability to perform post-translational modifications.

E. coli-based expression: [Daewoong Pharmaceutical, which produces Easyef, uses E. coli for this compound expression][“]. This system is known for its efficiency and cost-effectiveness.

Fermentation Process

The fermentation process is a critical step in this compound production. It involves carefully controlled conditions to optimize protein synthesis by the host organisms. Continuous monitoring and adjustment of parameters such as temperature, pH, and nutrient levels are essential for maximizing yield.

Purification Techniques

After fermentation, this compound must be isolated and purified. This typically involves a series of chromatography steps to separate the desired protein from cellular debris and other contaminants. The purification process is crucial for ensuring the purity and maintaining the biological activity of the final product.

Quality Control in this compound Preparation

Ensuring the quality of this compound is paramount in its preparation. This involves rigorous testing procedures to verify:

Protein integrity

Purity levels

Potency and biological activity

Manufacturers must adhere to international quality benchmarks for this compound proteins, ensuring batch-to-batch consistency in large-scale production.

Challenges in this compound Preparation

The preparation of this compound faces several challenges:

Maintaining stability during production and storage

Addressing scalability issues for meeting commercial demand

Navigating regulatory hurdles in different regions

Chemical Reactions Analysis

Overview of Nepidermin's Chemical Structure

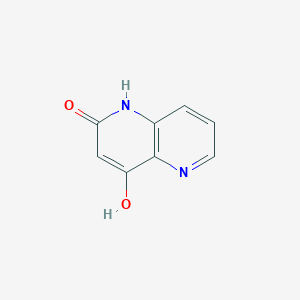

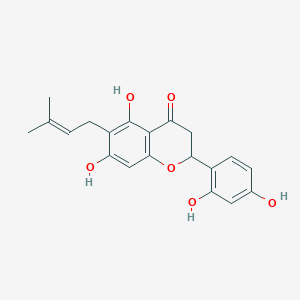

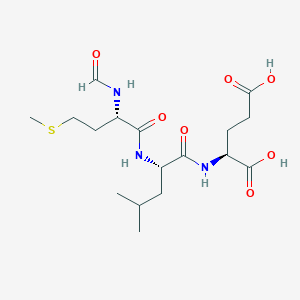

This compound has the molecular formula C270H401N73O83S7. This complex structure is key to its biological activity and forms the basis for analyzing its chemical reactions[“].

Bond-Electron Matrix Approach for this compound Analysis

The bond-electron (BE) matrix concept, introduced by Dugundji and Ugi in 1973, provides a powerful tool for analyzing this compound's reactions. This approach represents molecules using an N×N nonnegative, symmetric matrix, where N is the number of heavy atoms in the system[“].

R-matrix and T-matrix in this compound Reaction Analysis

The R-matrix, defined as the difference between the BE-matrices of products and reactants, is crucial for understanding this compound's reactions. The T-matrix, derived from the R-matrix, indicates which heavy atoms are involved in the reaction center[“].

Classification of this compound Reactions

This compound reactions can be classified into various categories, including acylation, aromatic heterocycle formation, C–C coupling, and functional group interconversion. These classifications help in understanding the diverse chemical behaviors of this compound.

Computational Methods for this compound Reaction Analysis

Advanced computational methods, such as the Rxn-INSIGHT framework, are employed to analyze this compound reactions efficiently. This framework utilizes Reaction SMILES identifiers for rapid analysis of chemical reactions[“].

Structural Analysis of this compound Interactions

Crystal structure analysis and studies of pH-dependent interactions are crucial for understanding this compound's behavior. These analyses provide insights into the protein's dimerization process and its interactions with other molecules.

Chemical Reaction Network Theory and this compound

Chemical Reaction Network Theory (CRNT) can be applied to model this compound's behavior, offering a mathematical framework for analyzing its complex reaction networks[“].

Advanced Analytical Techniques for this compound

Mass spectrometry and NMR spectroscopy are powerful tools for studying this compound interactions. These techniques, combined with computational modeling, provide a comprehensive view of this compound's chemical behavior.

Future in this compound Chemical Analysis

Ongoing research focuses on developing more sensitive analysis methods, such as ELISA for quantifying this compound in biological samples. These advancements will further our understanding of this compound's chemical reactions and interactions[“].

Scientific Research Applications

Nepidermin in Wound Healing Research

One of the primary areas of scientific investigation for this compound is wound healing. Studies have shown promising results in the treatment of diabetic foot ulcers, with patients experiencing improved healing rates and reduced wound severity. Additionally, research on venous ulcers has demonstrated this compound's ability to promote epithelialization and wound closure.

This compound in Cancer Research

This compound's interaction with the EGFR has made it a subject of interest in cancer research. Studies have investigated its potential in non-small-cell lung carcinoma, breast cancer, and pancreatic neoplasms. Ongoing research is exploring its possible applications in brain tumors and gliomas[“][“].

This compound in Dermatological Research

In the field of dermatology, this compound has been studied for its potential in treating conditions such as psoriasis and hyperpigmentation. These investigations aim to leverage this compound's growth factor properties for skin regeneration and repair[“].

Molecular and Cellular Research with this compound

At the molecular level, researchers are studying this compound's interactions with the EGFR and its effects on cell proliferation and migration. These studies provide valuable insights into the fundamental mechanisms of cellular growth and repair.

Technological Advancements in this compound Research

Ongoing research focuses on developing innovative delivery systems for this compound and exploring new formulations to enhance its efficacy and applicability in various therapeutic contexts[“].

Future in this compound Research

The future of this compound research looks promising, with potential applications in personalized medicine and emerging areas of biotechnology. Researchers continue to explore new avenues for harnessing this compound's unique properties in scientific and medical applications[“].

Mechanism of Action

Molecular-structure of Nepidermin

This compound is a this compound form of human epidermal growth factor (EGF) with a molecular formula of C270H401N73O83S7. Its structure is identical to that of endogenous human EGF, consisting of 53 amino acids with a molecular weight of approximately 6222.03 g/mol[“].

Receptor Binding of this compound

The primary mechanism of action for this compound begins with its binding to the epidermal growth factor receptor (EGFR). This interaction is highly specific and triggers a cascade of intracellular events that are crucial for its biological effects[“].

Cellular Signaling Cascade

Upon binding to EGFR, this compound initiates a complex signaling cascade:

Activation of EGFR tyrosine kinase

Autophosphorylation of the receptor

Recruitment of signaling adapter proteins, including insulin-receptor substrates (IRS1/2), Shc, and 14-3-3 proteins[“]

Major Signaling Pathways Activated by this compound

This compound activates several key signaling pathways:

PI3K-AKT/PKB pathway, which promotes cell survival and protein synthesis

Ras-MAPK pathway, which stimulates cellular proliferation

JAK/STAT pathway, particularly STAT3 activation, which may be essential for the transforming activity of EGFR[“]

Cellular Effects of this compound Signaling

The activation of these pathways by this compound leads to several cellular effects:

Stimulation of cell growth and proliferation

Enhancement of cell survival

Promotion of cell migration

Effects on cellular differentiation[“]

Tissue-Specific Actions of this compound

This compound exerts specific effects on various cell types:

Stimulation of epithelial cells

Activation of fibroblasts

Influence on endothelial cells[“]

Regulation of this compound Activity

The activity of this compound is regulated through various mechanisms, including interaction with IGF binding proteins and feedback mechanisms.

Future in this compound Research

Ongoing research is exploring new applications and mechanisms of this compound, with a focus on its potential in personalized medicine and emerging areas of biotechnology[“].

Comparison with Similar Compounds

Similar Compounds to Nepidermin

Natural Human Epidermal Growth Factor (EGF)

This compound is structurally identical to endogenous human EGF, sharing the same 53-amino acid sequence.

Other Recombinant Human EGF Products

Several other rhEGF products exist, including:

Easyef

Genesoft

Kang He Su

Regen-D

Structural Comparisons

The amino acid sequence of this compound is identical to that of natural human EGF, ensuring similar three-dimensional structure and biological activity.

Receptor Binding Properties

Like natural EGF, this compound acts as an agonist of the epidermal growth factor receptor (EGFR), initiating similar cellular signaling cascades.

Biological Comparisons

This compound and other rhEGF products demonstrate comparable effects on cell proliferation, differentiation, and wound healing capabilities.

Production and Formulation Comparisons

While this compound is produced using yeast expression systems, other rhEGF products may use different expression systems like E. coli. Formulations vary, with this compound available as intralesional injections and topical preparations.

Common Problem

How does Nepidermin compare to natural human EGF?

This compound is structurally identical to natural human EGF, with the same amino acid sequence and biological activity.

What are the main differences between this compound and other this compound EGF products?

The main differences lie in production methods, formulations, and specific therapeutic applications.

How do different this compound EGF products compare in efficacy?

Efficacy can vary depending on the specific application and formulation, with ongoing studies comparing their performance in various therapeutic contexts.

Are there significant structural differences between this compound and other EGF compounds?

Structurally, this compound and other rhEGF products are very similar, with differences primarily in production and formulation.

How do production methods affect the comparability of different EGF products?

Production methods can affect protein folding, post-translational modifications, and overall product quality, potentially impacting therapeutic efficacy and safety profiles.

What are the main scientific research applications of this compound?

The main applications include wound healing, cancer research, dermatological studies, and molecular and cellular research.

How does this compound compare to other growth factors in research?

This compound, as an EGFR agonist, offers unique properties that complement other growth factors in various research contexts.

What types of wounds are being studied with this compound?

Diabetic foot ulcers and venous ulcers are among the primary wound types being studied with this compound.

Is this compound being researched for cancer treatments?

Yes, this compound is being investigated for potential applications in various cancer types, including lung, breast, and pancreatic cancers.

What are the future prospects for this compound in scientific research?

Future prospects include potential applications in personalized medicine, advanced delivery systems, and integration with emerging biotechnologies.

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C270H401N73O83S7/c1-24-134(19)217(262(420)293-112-201(355)298-161(69-74-205(359)360)229(387)301-160(45-35-82-286-269(279)280)228(386)333-192(119-428)255(413)307-162(68-73-198(274)352)230(388)316-176(94-141-54-64-150(350)65-55-141)241(399)304-159(44-34-81-285-268(277)278)227(385)325-186(105-212(373)374)248(406)313-169(87-127(5)6)235(393)302-158(43-31-33-80-272)226(384)318-179(97-144-108-289-156-41-29-27-39-153(144)156)243(401)319-178(96-143-107-288-155-40-28-26-38-152(143)155)242(400)305-164(71-76-207(363)364)231(389)312-170(88-128(7)8)236(394)310-167(267(425)426)46-36-83-287-270(281)282)341-250(408)174(92-139-50-60-148(348)61-51-139)300-203(357)113-292-261(419)214(131(13)14)340-264(422)216(133(17)18)339-259(417)195(122-431)335-246(404)182(101-200(276)354)322-257(415)191(118-427)332-220(378)137(22)297-234(392)175(93-140-52-62-149(349)63-53-140)315-225(383)157(42-30-32-79-271)303-247(405)185(104-211(371)372)326-237(395)168(86-126(3)4)311-219(377)136(21)296-224(382)163(70-75-206(361)362)309-265(423)218(135(20)25-2)342-251(409)177(95-142-56-66-151(351)67-57-142)317-233(391)166(78-85-433-23)308-256(414)194(121-430)336-263(421)215(132(15)16)338-204(358)114-291-223(381)184(103-210(369)370)323-244(402)180(98-145-109-283-124-294-145)320-238(396)171(89-129(9)10)314-258(416)193(120-429)334-240(398)173(91-138-48-58-147(347)59-49-138)299-202(356)111-290-222(380)183(102-209(367)368)324-245(403)181(99-146-110-284-125-295-146)321-254(412)190(117-346)330-239(397)172(90-130(11)12)328-260(418)197-47-37-84-343(197)266(424)196(123-432)337-232(390)165(72-77-208(365)366)306-252(410)189(116-345)331-249(407)187(106-213(375)376)327-253(411)188(115-344)329-221(379)154(273)100-199(275)353/h26-29,38-41,48-67,107-110,124-137,154,157-197,214-218,288-289,344-351,427-432H,24-25,30-37,42-47,68-106,111-123,271-273H2,1-23H3,(H2,274,352)(H2,275,353)(H2,276,354)(H,283,294)(H,284,295)(H,290,380)(H,291,381)(H,292,419)(H,293,420)(H,296,382)(H,297,392)(H,298,355)(H,299,356)(H,300,357)(H,301,387)(H,302,393)(H,303,405)(H,304,399)(H,305,400)(H,306,410)(H,307,413)(H,308,414)(H,309,423)(H,310,394)(H,311,377)(H,312,389)(H,313,406)(H,314,416)(H,315,383)(H,316,388)(H,317,391)(H,318,384)(H,319,401)(H,320,396)(H,321,412)(H,322,415)(H,323,402)(H,324,403)(H,325,385)(H,326,395)(H,327,411)(H,328,418)(H,329,379)(H,330,397)(H,331,407)(H,332,378)(H,333,386)(H,334,398)(H,335,404)(H,336,421)(H,337,390)(H,338,358)(H,339,417)(H,340,422)(H,341,408)(H,342,409)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,425,426)(H4,277,278,285)(H4,279,280,286)(H4,281,282,287)/t134-,135-,136-,137-,154-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,214-,215-,216-,217-,218-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUGOAYIVIDWIO-UFWWTJHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C270H401N73O83S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211314 | |

| Record name | Nepidermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

6222 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62253-63-8 | |

| Record name | Nepidermin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062253638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepidermin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nepidermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Human Epidermal Growth Factor (HuEGF) (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2- [[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-4-amino-2- [[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,50S,53S,56S,59S,62S,68S,73S,76S,79S,85S)- 15-(4-aminobutyl)-30-[(2S)-butan-2-yl]-44-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4- diamino-4-oxobutanoyl]amino]-3 hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino] butanoyl]amino]-27-(2-carboxyethyl)-18,62,79-tris(carboxymethyl)-56-(hydroxymethyl)-12,33,68-tris[(4- hydroxyphenyl)methyl]-59,76-bis(1H-imidazol-4-ylmethyl)-9,24-dimethyl-21,53,73-tris(2-methylpropyl)-36- (2-methylsulfanylethyl) 8,11,14,17,20,23,26,29,32,35,38,45,51,54,57,60,63,66,69,71,74,77,80,83,86- pentacosaoxo-85-propan-2-yl-3,4,41,42-tetrathia 7,10,13,16,19,22,25,28,31,34,37,46,52,55,58,61,64,67,70,72,75,78,81,84,87- pentacosazatricyclo[37.31.17.046,50]heptaoctacontane-6-carbonyl]amino]-4 oxobutanoyl]amino]-16-[(2S)- butan-2-yl]-7-(3-carbamimidamidopropyl)-10-(2-carboxyethyl)-19-[(4-hydroxyphenyl)methyl]- 6,9,12,15,18,21,24,27,30-nonaoxo-25,28-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29- nonazacyclodotriacontane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4 hydroxyphenyl)propanoyl]amino]- 5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl] amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4- carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3029245.png)